5-Methylisoindoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-2-3-8-5-10-6-9(8)4-7/h2-4,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMYQGXSTSSHQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CNC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630525 | |
| Record name | 5-Methyl-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93282-20-3 | |
| Record name | 5-Methyl-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2,3-dihydro-1H-isoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 5 Methylisoindoline Systems
Strategies for the De Novo Synthesis of 5-Methylisoindoline and Related Scaffolds
The de novo synthesis of the this compound ring system can be achieved through various strategies, often involving multi-step sequences that allow for precise control over the final structure.
Exploration of Multi-step Synthetic Routes
Multi-step synthetic routes are commonly employed for the construction of the this compound framework, starting from readily available precursors. One common approach involves the palladium-catalyzed carbonylative cyclization of o-bromobenzoic acid derivatives with primary amines. hep.com.cn For instance, the reaction of a methyl-substituted 2-bromobenzoic acid with an amine in the presence of a palladium catalyst and carbon monoxide can yield a this compound-1,3-dione. hep.com.cn This dione (B5365651) can then be reduced to the corresponding this compound.
Another multi-step approach may begin with the synthesis of a substituted phthalimide (B116566), which can be subsequently reduced to the desired isoindoline (B1297411). For example, 2-[2-(1H-Indol-3-yl)ethyl]-5-methylisoindoline-1,3-dione has been synthesized by reacting tryptamine (B22526) with the appropriate acid anhydride (B1165640). dicp.ac.cn This intermediate can then undergo reduction to the corresponding this compound derivative.
The synthesis of complex molecules containing the this compound moiety often involves the initial construction of a related scaffold that is later modified. For instance, the synthesis of certain pyrimidinone derivatives incorporates a 5-methylisoindole-1,3-dione unit, which is formed through a [4+2] cycloaddition reaction. researchgate.netresearchgate.net
Regioselective Synthesis Approaches
Regioselectivity is a critical aspect of synthesizing substituted isoindolines, including the 5-methyl derivative. The choice of starting materials and reaction conditions dictates the position of substituents on the aromatic ring. In the synthesis of 5,6-dibromoindoles, for example, the treatment of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid results in the regioselective formation of methyl 5,6-dibromoindole-3-carboxylate. rsc.org Similar principles of electrophilic aromatic substitution can be applied to achieve regioselective functionalization of isoquinoline (B145761) precursors, which can then be converted to the corresponding isoindoline derivatives. d-nb.info
Palladium-catalyzed reactions have also demonstrated high regioselectivity in the synthesis of isoindolinones. For example, ruthenium-catalyzed alkyne cyclotrimerizations can produce substituted isoindolinones with a high degree of regiocontrol. mdpi.com
Asymmetric Synthesis and Enantiopure Preparations
The development of asymmetric methods to produce enantiomerically pure isoindoline derivatives is crucial for their application in pharmaceuticals, where a specific stereoisomer often exhibits the desired biological activity.
Stereoselective methodologies for the synthesis of chiral isoindoline derivatives often employ chiral catalysts or auxiliaries. For instance, the asymmetric intramolecular hydroamination of aminoalkenes catalyzed by a chiral bisoxazoline-lithium amide system has been shown to produce 1-benzylisoindolines with excellent enantioselectivity. clockss.org While this example does not specifically describe the synthesis of a 5-methyl derivative, the methodology could potentially be adapted.
Another approach involves the enantioselective lithiation of N-substituted isoindolines, mediated by reagents like borane (B79455) complexes, which can lead to the formation of α-substituted products with high selectivity. brocku.ca The asymmetric hydrogenation of unprotected 3-substituted indoles using a palladium catalyst with a chiral ligand has also been developed to produce chiral indolines with good to excellent enantioselectivities. dicp.ac.cn
A notable example of enantiopure synthesis is the preparation of (R)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione, a key precursor for certain antibacterial agents. researchgate.netresearchgate.net This synthesis starts from (R)-epichlorohydrin and proceeds with high enantiopurity. researchgate.netresearchgate.net
The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis. Several analytical techniques are widely used for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common methods for determining the enantiomeric excess of chiral compounds. numberanalytics.comuma.es By using a chiral stationary phase, the enantiomers of a compound can be separated and quantified. dicp.ac.cnresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, in conjunction with chiral derivatizing agents or chiral solvating agents, can be used to differentiate between enantiomers and determine their relative abundance. numberanalytics.com
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing a method for determining enantiomeric excess. numberanalytics.comuma.es
Mass Spectrometry: Mass spectrometry-based methods, such as the kinetic method, can also be employed for the chiral analysis of reaction mixtures to determine the enantiomeric excess. ucdavis.edursc.org
| Analytical Technique | Principle | Application Example |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Determination of 100% ee for (R)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione. researchgate.netresearchgate.net |
| NMR Spectroscopy | Differentiation of enantiomers using chiral agents. | Used in combination with other techniques for structural elucidation and purity assessment. numberanalytics.com |
| Circular Dichroism | Measures differential absorption of polarized light. | Can be coupled with HPLC for chiroptical detection. uma.es |
| Mass Spectrometry | Ion/molecule reactions or fragmentation differences. | On-line chiral analysis of reaction mixtures. rsc.org |
Functionalization and Derivatization of the Isoindoline Ring System
Once the this compound scaffold is synthesized, it can be further functionalized to create a wide array of derivatives. The reactivity of the isoindoline ring system allows for modifications at both the nitrogen atom and the aromatic ring.
The nitrogen atom of the isoindoline can undergo N-alkylation or N-acylation reactions. For example, 5-amino-2-methylisoindoline-1,3-dione can be acylated with an acid chloride to form the corresponding amide. nih.govmdpi.com
Functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution reactions. The methyl group at the 5-position influences the regioselectivity of these reactions. Furthermore, the isoindoline ring can be incorporated into more complex heterocyclic systems through cycloaddition reactions or transition metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.netcsic.es For instance, ruthenium-catalyzed C-H functionalization of phenylglycine derivatives can lead to the formation of isoindoline-1-carboxylates. csic.es
N-Substitution Reactions of Isoindoline-1,3-diones and Related Structures
The nitrogen atom of the isoindoline-1,3-dione (phthalimide) ring is a common site for functionalization through N-substitution reactions. These reactions are fundamental for incorporating the phthalimide moiety, often as a protecting group for primary amines or as a key structural component. The precursor, this compound-1,3-dione, readily undergoes these transformations.
A general method involves the condensation of phthalic anhydride or its derivatives with primary amines or hydrazides. ekb.egmdpi.com For instance, new isoindoline-1,3-dione derivatives have been synthesized by reacting phthalic anhydride with various carbohydrazides in the presence of glacial acetic acid or toluene. mdpi.com Another approach involves the reaction of 1H-isoindolo-1,3(2H)-dione with formaldehyde (B43269) and suitable N-arylpiperazines, leading to the formation of N-[(4-aryl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione derivatives. mdpi.com These methods are directly applicable to the 5-methyl analogue, allowing for the introduction of diverse substituents at the nitrogen position.
The synthesis of N-substituted isoindole-1,3-dione derivatives is significant as these compounds serve as important starting materials for further chemical modifications, including substitution reactions and click chemistry. acgpubs.org
| Reactants | Conditions | Product Class |
| Phthalic anhydride, Sulfonamide derivatives | Reflux in glacial acetic acid | N-sulfonyl-isoindoline-1,3-diones |
| Phthalic anhydride, Hydrazide derivatives | Glacial acetic acid or Toluene, 110 °C | N-amido-isoindoline-1,3-diones |
| 1H-isoindolo-1,3(2H)-dione, Formaldehyde, N-arylpiperazines | Reflux in tetrahydrofuran | N-piperazinylmethyl-isoindoline-1,3-diones |
| 5-(chloromethyl)oxazolidin-2-one, Potassium phthalimide | N,N-dimethylformamide, 80°C | 2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione |
This table summarizes various N-substitution reactions applicable to isoindoline-1,3-dione systems, including the 5-methyl derivative.
Mannich Condensation Reactions in Isoindoline Chemistry
The Mannich reaction is a three-component condensation that provides a powerful method for C-C bond formation and the introduction of aminoalkyl groups. In isoindoline chemistry, Mannich reactions are employed to synthesize a variety of functionalized derivatives. Phthalimide itself can act as the acidic component in a Mannich condensation, reacting with formaldehyde and an amine to yield N-substituted Mannich bases. chesci.com For example, the reaction of phthalimide, formaldehyde, and dimethylamine (B145610) produces 2-(dimethylaminomethyl)isoindoline-1,3-dione. chesci.com
More advanced applications include cascade reactions. A one-pot, three-component Mannich/lactamization cascade has been developed to synthesize N-substituted 3-oxoisoindoline-1-difluoroalkyl derivatives from 2-formylbenzoic acid, various amines, and difluoroenoxysilanes. rsc.org This process is catalyzed by metal triflates like In(OTf)₃ and demonstrates the versatility of the Mannich reaction in constructing complex isoindolinone cores. rsc.org Asymmetric versions of the Mannich reaction have also been developed, utilizing organocatalysts to produce chiral isoindolinones with high enantioselectivity. nih.gov These methodologies can be applied using 4-methyl-substituted precursors to generate the corresponding this compound derivatives.
| Amine | Aldehyde/Carbonyl Source | Nucleophile/Third Component | Catalyst / Conditions | Product Class |
| Dimethylamine | Formaldehyde | Phthalimide | Room Temperature | 2-(Dimethylaminomethyl)isoindoline-1,3-dione chesci.com |
| Anilines, Benzylamines, Aliphatic amines | 2-Formylbenzoic Acid | Difluoroenoxysilane | In(OTf)₃, DCM, 35 °C | N-substituted 3-oxoisoindoline-1-difluoroalkyl derivatives rsc.org |
| Various amines | o-Phthalaldehyde (B127526) | Self-condensation | Ether, Stirring | Iminoisoindolines clockss.org |
| Pyrazole | α-Amidosulfone (from 2-formyl benzoates) | Self-cyclization | Takemoto's bifunctional organocatalyst | Hybrid isoindolinone-pyrazoles nih.gov |
This table illustrates the scope of the Mannich reaction and its cascade variations in synthesizing diverse isoindoline structures.
Cycloaddition Reactions in the Synthesis of Substituted Isoindolines
Cycloaddition reactions are a cornerstone of heterocyclic synthesis, providing efficient pathways to construct the isoindoline ring system. osi.lv Various modes of cycloaddition, including [2+2+2], [3+2], and [4+2] reactions, have been successfully employed. osi.lvresearchgate.net
Iridium(III)-catalyzed [2+2+2] cycloadditions of α,ω-diynes with alkynes offer a general method for preparing highly functionalized isoindolines. researchgate.net Similarly, rhodium-catalyzed [2+2+2] cycloadditions have been adapted for solid-phase synthesis. researchgate.net Another significant approach is the [3+2] cycloaddition of azomethine ylides, which are generated in situ. osi.lv
Intramolecular [4+2] cycloadditions have also been developed. For instance, acid-catalyzed reactions of isoindolinone-derived hydroxylactams bearing enone or enal moieties generate N-acylenamides in situ, which then undergo formal [4+2] cycloaddition to yield complex spiro isoindolinone derivatives. acs.org The synthesis of 5-(methylisoindole-1,3-dione) pyrimidinones (B12756618) has been achieved through a [4+2] cycloaddition of 1,3-diazabuta-1,3-dienes with a dienophile generated in situ from phthaloylalanine. researchgate.net These methods highlight the power of cycloaddition chemistry to build the core structure, which can be designed to include a 5-methyl substituent by selecting the appropriate starting materials.
| Cycloaddition Type | Key Reactants | Catalyst / Conditions | Product Class |
| [2+2+2] | α,ω-Diynes, Alkynes | Iridium(III) complex | Fused aromatic isoindolines researchgate.net |
| [3+2] | Azomethine ylides | (Not specified) | Substituted isoindolines osi.lv |
| [4+2] (Intramolecular) | Isoindolinone-derived hydroxylactams with enones/enals | Acid catalyst | Spiro isoindolinone derivatives acs.org |
| [4+2] | 1,3-Diazabuta-1,3-dienes, 2-(3-Oxo-allyl)-isoindole-1,3-dione | Triethylamine (base) | 5-(Methylisoindole-1,3-dione) pyrimidinones researchgate.net |
This table provides an overview of different cycloaddition strategies used to construct the isoindoline ring system.
Utility of this compound and its Precursors as Synthetic Intermediates
This compound and its dione precursors are valuable building blocks in organic synthesis, prized for their unique structural and reactive properties. lookchem.com They serve as key intermediates in the assembly of complex molecules and scaffolds with significant pharmaceutical relevance.
Application as Building Blocks for Complex Organic Molecules
The this compound scaffold is a versatile starting point for the synthesis of more elaborate molecular architectures. lookchem.com Its utility is demonstrated in the construction of diverse heterocyclic systems and drug fragment libraries. ucl.ac.uk
A prominent example is the use of chiral isoindoline-1,3-dione derivatives as key intermediates. For instance, (R)- & (S)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione serves as a crucial building block in the synthesis of various chiral 5-substituted methyl-3-aryl-2-oxazolidinones. derpharmachemica.comresearchgate.net The phthalimide group in this intermediate acts as a masked primary amine, which can be readily deprotected to allow for further derivatization. derpharmachemica.com Similarly, this compound-1,3-dione derivatives have been incorporated into complex hybrids with benzimidazoles and triazoles via click chemistry, showcasing the modularity of this building block. mdpi.com
| This compound-Derived Building Block | Reaction Type | Resulting Complex Molecule |
| This compound-1,3-dione | Condensation / Click Chemistry | Phthalimide-benzimidazole-triazole hybrids mdpi.com |
| 2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione (analogue) | Deprotection and N-arylation | Chiral 5-substituted methyl-3-aryl-2-oxazolidinones derpharmachemica.com |
| This compound-1,3-dione | Palladium-catalyzed carbonylative cyclization | Substituted this compound-1,3-diones hep.com.cn |
| 2-(1-(...)-3-methylbutyl)-5-methylisoindoline-1,3-dione | N/A | Hybrid molecules for biological screening mdpi.com |
This table showcases the application of this compound derivatives as foundational units for synthesizing more complex chemical entities.
Role in the Preparation of Pharmaceutically Relevant Scaffolds
The isoindoline and isoindoline-1,3-dione frameworks are privileged structures in medicinal chemistry, appearing in a wide range of biologically active compounds. mdpi.comnih.gov The 5-methyl substituted versions are key intermediates in the synthesis of various pharmaceutical compounds. lookchem.com
Derivatives of isoindoline-1,3-dione have been investigated for a multitude of therapeutic applications, including as antimicrobial, anti-inflammatory, antitumor, and antiviral agents. mdpi.comchesci.com Specifically, this compound-1,3-dione has been incorporated into novel hybrid molecules designed as potential drugs to treat schistosomiasis. mdpi.com These compounds combine the phthalimide core with benzimidazole (B57391) and triazole moieties to target the neglected tropical disease. mdpi.com
Furthermore, chiral precursors based on the isoindoline-1,3-dione structure are indispensable for creating enantiopure drugs. The synthesis of (R)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione is highlighted as a critical step in building the 2-oxazolidinone (B127357) class of antibacterial agents, which includes important drugs like Linezolid. derpharmachemica.comresearchgate.net
| This compound-Derived Scaffold | Target / Application | Example Compound Class |
| 5-Methyl-2-(...butyl)isoindoline-1,3-dione hybrids | Anti-schistosomiasis agents | Phthalimide-benzimidazole-triazole hybrids mdpi.com |
| 2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione (analogue) | Antibacterial agents | 2-Oxazolidinone antibiotics derpharmachemica.comresearchgate.net |
| N-Substituted isoindoline-1,3-diones | Broad-spectrum (Antimicrobial, Antitumor, Anti-inflammatory) | Various N-aryl, N-amido, and N-alkyl derivatives mdpi.comnih.gov |
| 2-(...ethyl)-1H-isoindole-1,3(2H)-dione hybrids | MAO and AChE Inhibition (Neurodegenerative diseases) | Phthalimide-oxadiazole-quinoline hybrids mdpi.com |
This table highlights the role of scaffolds derived from this compound and its related structures in the development of pharmaceutically active agents.
Advanced Spectroscopic and Structural Elucidation Techniques for 5 Methylisoindoline Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. For 5-methylisoindoline analogues, ¹H NMR spectra reveal characteristic signals for the aromatic protons, the methyl group protons, and any protons on substituent groups. For instance, in derivatives of this compound-1,3-dione, the aromatic protons typically appear as multiplets or distinct doublets in the downfield region (around 7.0-8.0 ppm). mdpi.comrsc.org The singlet for the methyl group protons is consistently observed further upfield. mdpi.comrsc.org The exact chemical shifts and coupling constants (J values) are highly sensitive to the electronic environment, providing clues about the substitution pattern on the aromatic ring.
Table 1: Representative ¹H NMR Data for selected this compound Analogues
| Compound | Key Protons | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
|---|---|---|---|
| 2-(4-Ethylphenyl)-5-methylisoindoline-1,3-dione | Aromatic-H | 7.83 (d, J = 7.6), 7.75 (s), 7.58 (s), 7.33 (s, 4H) | d, s, s, s |
| Methyl-H (on isoindoline) | Not specified in source | - | |
| Ethyl-H (CH₂) | 2.70 (q, J = 7.4) | q | |
| Ethyl-H (CH₃) | Not specified in source | - | |
| 5-Methyl-2-(3-methyl-1-(1-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-benzo[d]imidazol-2-yl)butyl)isoindoline-1,3-dione | Aromatic-H | 7.92 (d, J = 8.1), 7.47 (d, J = 7.5), 7.35–7.23 (m, 6H), 7.18 (s, 4H), 7.09 (s, 1H) | d, d, m, s, s |
| Methyl-H (on isoindoline) | 2.24 (s) | s | |
| Other CH₃ | 2.36 (s), 1.05 (d, J = 6.4), 0.98 (d, J = 6.6) | s, d, d | |
| 5-(tert-butyl)-2-methylisoindoline-1,3-dione | Aromatic-H | 7.88 (dd, J = 1.7, 0.7), 7.76 (dd, J = 7.9, 0.7), 7.72 (dd, J = 7.9, 1.7) | dd |
| Methyl-H (on isoindoline) | 3.17 (s) | s | |
| tert-Butyl-H | 1.38 (s) | s |
Data sourced from multiple studies. mdpi.comrsc.orgrsc.org
Complementing ¹H NMR, ¹³C NMR spectroscopy provides a map of the carbon skeleton. In this compound analogues, key signals include those from the carbonyl carbons of the isoindoline-1,3-dione core, which are typically found in the highly deshielded region of the spectrum (around 167-168 ppm). mdpi.commdpi.com The aromatic carbons resonate in the 120-150 ppm range, with the carbon bearing the methyl group and other substituted carbons showing distinct shifts. rsc.orgrsc.org The carbon of the methyl group itself appears at a much higher field, typically around 21-24 ppm. mdpi.comrsc.org
Table 2: Representative ¹³C NMR Data for selected this compound Analogues
| Compound | Key Carbons | Chemical Shift (δ, ppm) |
|---|---|---|
| 2-(4-Ethylphenyl)-5-methylisoindoline-1,3-dione | Carbonyl (C=O) | 166.5, 166.2 |
| Aromatic-C | 144.7, 141.1, 134.4, 133.5, 129.9, 128.8, 128.7, 126.4, 125.0, 124.1 | |
| Methyl-C (on isoindoline) | 21.3 (in a similar p-tolyl analogue) | |
| Ethyl-C (CH₂) | 28.6 | |
| Ethyl-C (CH₃) | 15.5 | |
| 5-Methyl-2-(3-methyl-1-(1-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-benzo[d]imidazol-2-yl)butyl)isoindoline-1,3-dione | Carbonyl (C=O) | 167.56 |
| Aromatic/Heteroaromatic-C | 151.21, 145.33, 143.83, 142.21, 138.84, 135.52, 134.63, 133.95, 130.01, 128.18, 123.61, 123.19, 122.68, 120.59, 119.75, 118.75, 109.13 | |
| Methyl-C (on isoindoline) | 21.12 | |
| Other CH₃ | 21.75, 23.47 | |
| 5-(tert-butyl)-2-methylisoindoline-1,3-dione | Carbonyl (C=O) | 168.96, 168.55 |
| Aromatic-C | 158.45, 132.43, 130.80, 129.53, 122.98, 120.40 | |
| Methyl-C (on isoindoline) | 23.90 | |
| tert-Butyl-C (quaternary) | 35.72 | |
| tert-Butyl-C (CH₃) | 31.15 |
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy probes the energy required to induce vibrations in molecular bonds. These energies are unique to specific functional groups, providing a "fingerprint" of the molecule.
FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For analogues of this compound-1,3-dione, the most prominent features in the FT-IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) groups of the imide ring. mdpi.com These typically appear as two distinct peaks in the range of 1700-1780 cm⁻¹, representing the symmetric and asymmetric stretching vibrations. mdpi.comacgpubs.org Other characteristic peaks include those for C-H bonds in the aromatic and methyl groups, and C-N bond stretching. researchgate.netprimescholars.com
Table 3: Key FT-IR Vibrational Frequencies for Isoindoline-1,3-dione Analogues
| Compound Type | Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|---|
| Isoindoline-1,3-dione derivatives | Imide C=O | Asymmetric stretch | 1749 - 1775 |
| Imide C=O | Symmetric stretch | 1670 - 1715 | |
| Aromatic C-H | Stretch | ~3000 - 3100 | |
| Aliphatic C-H (e.g., methyl) | Stretch | ~2800 - 3000 | |
| C-N | Stretch | ~1390 |
Data compiled from various sources on isoindoline (B1297411) derivatives. acgpubs.orgresearchgate.netprimescholars.comderpharmachemica.com
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's structure.
HRMS is particularly valuable as it can determine the mass of a molecule with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula of a compound, confirming that the synthesized product has the correct atomic composition. mdpi.comwindows.net For novel this compound analogues, HRMS is used to confirm the molecular ion peak, often observed as the protonated molecule [M+H]⁺, matching the calculated mass to the experimentally found mass. mdpi.comrsc.org
Table 4: Representative HRMS Data for selected this compound Analogues
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
|---|---|---|---|
| 2-(4-Ethylphenyl)-5-methylisoindoline-1,3-dione | C₁₇H₁₅NO₂ | Not specified for this specific compound, but a similar chloro-analogue C₁₅H₁₁ClNO₂ was 272.0473 | 272.0470 |
| 5-Methyl-2-(3-methyl-1-(1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-benzo[d]imidazol-2-yl)butyl)isoindoline-1,3-dione | C₂₉H₂₈N₆O₂ | 505.5823 | 505.2346 |
| 2-(1-(1-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-benzo[d]imidazol-2-yl)-3-methylbutyl)-5-methylisoindoline-1,3-dione | C₂₉H₂₇FN₆O₂ | 523.2180 | 523.2278 |
Data sourced from multiple studies. mdpi.comrsc.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of thermally labile or non-volatile molecules, a common characteristic of isoindoline derivatives. nih.gov In this method, a solution of the analyte is passed through a highly charged capillary, creating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gaseous ions into the mass analyzer. nih.gov This process typically results in the formation of protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, providing a clear indication of the parent molecule's mass.
In the analysis of complex isoindoline analogues, ESI-MS is used to confirm the successful synthesis of a target compound by verifying its molecular mass. For instance, in the synthesis of a complex fluoro-substituted isoindoline derivative, ESI-MS was used to identify the molecular ion peak, confirming the compound's formation. semanticscholar.org The accuracy of ESI-MS for protein molecules has been documented to be ± 0.01% when compared with the theoretical amino acids sequence. nih.gov
Table 1: Illustrative ESI-MS Data for an Isoindoline Analogue
| Compound | Molecular Formula | Ion | Observed m/z | Interpretation | Reference |
|---|
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. iastate.edu It relies on the principle that X-rays are diffracted by the ordered atomic planes within a crystal lattice. carleton.edu The resulting diffraction pattern is unique to a specific crystalline structure and provides detailed information about the atomic arrangement, crystal system, and phase purity. iastate.edu XRD techniques are broadly categorized into Single-Crystal X-ray Diffraction (SXRD) and X-ray Powder Diffraction (XRPD). iastate.edu
Single-Crystal X-ray Diffraction (SXRD) for Absolute Stereochemistry
Single-Crystal X-ray Diffraction (SXRD) is the definitive method for determining the three-dimensional structure of a molecule at an atomic level. fzu.cznih.gov The technique requires a single, high-quality crystal of the compound. researchgate.net When a beam of X-rays interacts with the crystal, it produces a diffraction pattern of spots. fzu.cz The intensities and positions of these spots are used to calculate an electron density map, from which the precise positions of all atoms in the molecule can be determined. fzu.cz
For chiral molecules such as many isoindoline analogues, SXRD is particularly vital as it can establish the absolute stereochemistry of all chiral centers. researchgate.netsoton.ac.uk This is achieved through the analysis of anomalous dispersion effects, which allows for the unambiguous assignment of the (R) or (S) configuration. researchgate.net In pharmaceutical research, where enantiomers can have vastly different biological activities, this is a critical step. soton.ac.uk Research on a substituted isoindoline-1,3-dione derivative provides a clear example of SXRD application, where the crystal system, space group, and precise unit cell dimensions were determined. cambridge.org
Table 2: SXRD Crystallographic Data for 2-[((3R)-5-oxo-4-phenyltetrahydrofuran-3-yl)methyl]isoindoline-1,3-dione
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | cambridge.org |
| Space Group | Pbca | cambridge.org |
| a (Å) | 8.8615(7) | cambridge.org |
| b (Å) | 14.6666(10) | cambridge.org |
| c (Å) | 24.4247(19) | cambridge.org |
| α, β, γ (°) | 90 | cambridge.org |
| Volume (ų) | 3174.4 | cambridge.org |
X-ray Powder Diffraction (XRPD) for Crystalline Phase Analysis
X-ray Powder Diffraction (XRPD) is used to analyze a finely ground, polycrystalline sample. carleton.edu Unlike SXRD, which analyzes a single point in the crystal lattice, XRPD provides data averaged from a large number of randomly oriented crystallites. carleton.edu The primary applications of XRPD are the identification of crystalline phases and the assessment of sample purity. carleton.edu Each crystalline solid has a characteristic XRPD pattern, which acts as a "fingerprint" for identification.
In the context of isoindoline analogue synthesis, XRPD is used to confirm that the bulk material consists of the same crystalline phase identified by SXRD and to check for the presence of impurities or different polymorphic forms. cambridge.org For the same isoindoline-1,3-dione derivative analyzed by SXRD, the XRPD data confirmed the orthorhombic Pbca space group and provided refined unit-cell parameters for the bulk powder, ensuring consistency. cambridge.orgcambridge.org
Table 3: Comparison of Unit Cell Parameters for an Isoindoline Analogue from SXRD and XRPD
| Parameter | SXRD Data | XRPD Data | Reference |
|---|---|---|---|
| Crystal System | Orthorhombic | Orthorhombic | cambridge.orgcambridge.org |
| Space Group | Pbca | Pbca | cambridge.orgcambridge.org |
| a (Å) | 8.8615(7) | 14.639(7) | cambridge.orgcambridge.org |
| b (Å) | 14.6666(10) | 24.378(3) | cambridge.orgcambridge.org |
| c (Å) | 24.4247(19) | 8.918(1) | cambridge.orgcambridge.org |
Note: The differing unit cell parameter assignments (a, b, c) between SXRD and XRPD can arise from different conventional axis settings for the orthorhombic system but describe the same unit cell.
Chromatographic Methods for Purity and Enantiomeric Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. umass.edu For the synthesis and analysis of this compound and its analogues, chromatographic methods are indispensable for assessing purity, monitoring reaction progress, and determining enantiomeric composition. umass.eduumich.edu
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used primarily to determine the number of components in a mixture and assess the purity of a compound. umass.eduualberta.ca The separation is based on the differential partitioning of compounds between a solid stationary phase (e.g., silica (B1680970) gel coated on a plate) and a liquid mobile phase (eluent). ualberta.ca A pure compound should ideally appear as a single spot on the developed TLC plate. ualberta.ca
The position of a spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. In the synthesis of isoindoline analogues, TLC is used to monitor the conversion of starting materials to products and to guide the purification process. The purity of the final compound is confirmed by the presence of a single spot, often with an Rf value distinct from any starting materials or by-products. researchgate.net
Table 4: Representative TLC Data for Purity Assessment
| Sample | Solvent System | Number of Spots | Rf Value(s) | Interpretation | Reference |
|---|---|---|---|---|---|
| Starting Material | Hexane:EtOAc (3:1) | 1 | 0.75 | Pure starting material | umich.eduresearchgate.net |
| Reaction Mixture | Hexane:EtOAc (3:1) | 3 | 0.75, 0.52, 0.40 | Incomplete reaction with product and by-product | umass.edu |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. moravek.com It operates on the same principles as TLC but uses high pressure to pass the mobile phase through a column packed with the stationary phase, leading to much higher resolution and efficiency. moravek.com
For chiral isoindoline analogues, chiral HPLC is the gold standard for determining enantiomeric purity or enantiomeric excess (ee). semanticscholar.orgderpharmachemica.com This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, causing them to elute from the column at different times. chromatographyonline.com By comparing the peak areas of the two enantiomers in the resulting chromatogram, the ee can be precisely calculated. Studies on the synthesis of chiral 2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione have demonstrated the use of chiral HPLC to confirm the high enantiopurity of the synthesized products. semanticscholar.orgderpharmachemica.comresearchgate.net
Table 5: Chiral HPLC Data for Enantiomeric Purity of Isoindoline Analogues
| Compound Isomer | Chiral Purity (ee %) | Method | Reference |
|---|---|---|---|
| (R)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione | 100% | Chiral HPLC | semanticscholar.orgresearchgate.net |
| (R)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione | 90.4% | Chiral HPLC | semanticscholar.org |
| (R)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione | 99.5% | Chiral HPLC | derpharmachemica.com |
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a crucial analytical technique for the separation and enantiomeric purity determination of chiral compounds, including analogues of this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of the CSP, mobile phase composition, and detection method are critical for achieving successful enantioselective separation.
Research has demonstrated the utility of chiral HPLC in resolving various isoindoline derivatives. For instance, the enantiopurity of synthesized (R)- & (S)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione was established using chiral HPLC, achieving high enantiomeric excess (ee) of 99.5% and 99.6% respectively. derpharmachemica.com The analysis was performed on a Chiralpak ASH column with a mobile phase of n-hexane and ethanol. derpharmachemica.com This highlights the effectiveness of polysaccharide-based CSPs in separating such compounds.
In another study, a palladium-catalyzed asymmetric desymmetrization approach was developed to synthesize enantioenriched 1,3-disubstituted isoindolines. nih.gov The enantiomeric ratios of the products were determined by HPLC analysis on a chiral stationary phase, demonstrating the method's ability to produce isoindoline derivatives with good to excellent enantioselectivity. nih.gov Similarly, an organocatalyzed diastereoselective and enantioselective synthesis of N-N atropisomeric isoindolinones bearing central chirality was reported, where the enantiomeric excess of the products was determined by chiral HPLC. nih.gov
The separation mechanism in chiral HPLC relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. eijppr.com These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric effects. eijppr.com For isoindoline derivatives, the specific functional groups and their spatial arrangement will dictate the most effective type of CSP.
A common strategy involves derivatization of the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com For example, o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol like N-acetyl-L-cysteine can be used to create fluorescent isoindole derivatives, which are then separated. jrespharm.commdpi.com This indirect approach can enhance sensitivity and allows for the optimization of chromatographic conditions for better resolution. jrespharm.com
The development of new chiral stationary phases continues to expand the capabilities of chiral HPLC for the analysis of complex molecules like this compound analogues. Macrocyclic antibiotics, for instance, have been used as chiral selectors and have shown a high degree of selectivity for numerous compounds. up.pt
The following interactive table summarizes representative chiral HPLC methods used for the separation of isoindoline analogues, showcasing the diversity of columns and mobile phases employed.
| Compound Analyzed | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |
| (R)- & (S)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione | Chiralpak ASH (250 x 4.6 mm, 5 µm) | n-hexane:ethanol (30:70) | 1.0 | UV at 200 nm | 99.5% (R), 99.6% (S) | derpharmachemica.com |
| cis-1,3-disubstituted isoindoline derivatives | Not specified | Not specified | Not specified | Not specified | up to 95:5 er | nih.gov |
| N–N atropisomeric isoindolinones | Not specified | Not specified | Not specified | Not specified | 88–99% ee | nih.gov |
| 3-substituted isoindolinones | Not specified | Not specified | Not specified | Not specified | 99% ee | acs.org |
| Heliphyrin (isoindoline-based chromophore) | CHIRALPAK IE (5 µm) | Not specified | Not specified | Not specified | Successful separation of enantiomers | rsc.org |
| Chiral isoindolines from allylic C–H amination | Not specified | Not specified | Not specified | Not specified | up to 98% ee | chinesechemsoc.org |
Computational Chemistry and Theoretical Investigations of 5 Methylisoindoline Systems
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like 5-Methylisoindoline.
The first step in most computational studies is the optimization of the molecular geometry to find the most stable, lowest-energy arrangement of atoms. nubakery.org For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles of its bicyclic structure. The presence of a methyl group at the 5-position and the non-planar nature of the five-membered ring introduce a degree of conformational flexibility. vulcanchem.com
Table 1: Illustrative Optimized Geometrical Parameters for an Isoindoline (B1297411) Core (DFT Calculation)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N | 1.47 | C-N-C | 110.5 |
| C-C (aromatic) | 1.40 | N-C-C | 112.0 |
| C-C (aliphatic) | 1.53 | C-C-C (aromatic) | 120.0 |
| C-H | 1.09 | H-C-H | 109.5 |
Note: This table presents typical values for an isoindoline scaffold based on general chemical knowledge and is for illustrative purposes.
DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. nih.govresearchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, which yields the vibrational frequencies and their corresponding normal modes.
Simulated spectra for this compound can be compared with experimental FT-IR and FT-Raman spectra to validate the accuracy of the computational model and to aid in the assignment of experimental vibrational bands. nih.govresearchgate.net Studies on related isoindoline-1,3-dione derivatives have shown excellent agreement between experimental and DFT-simulated spectra, allowing for a detailed assignment of vibrational bands based on potential energy distribution analysis. researchgate.netresearchgate.net This approach helps in understanding how specific structural features, such as the methyl group, influence the vibrational modes of the molecule.
DFT provides a wealth of information about the electronic properties of this compound. Key quantum chemical descriptors are calculated to understand its reactivity, stability, and intermolecular interaction potential. nih.govresearchgate.net
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites for intermolecular interactions, including hydrogen bonding. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization, hyperconjugative interactions, and the stability of the molecule. nih.govresearchgate.net
Table 2: Illustrative Quantum Chemical Properties for a Substituted Isoindoline Derivative
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Electron donating ability |
| LUMO Energy | -1.5 eV | Electron accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |
| Dipole Moment | 2.1 Debye | Molecular polarity |
| Polarizability | 25 ų | Response to an external electric field |
Note: The values in this table are representative and based on findings for similar heterocyclic compounds. nih.govresearchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To investigate the potential of this compound derivatives as therapeutic agents, molecular docking and molecular dynamics (MD) simulations are employed. These techniques predict how a ligand (the isoindoline derivative) might bind to the active site of a biological target, such as an enzyme or a receptor. nih.gov
Molecular Docking: This computational method places the ligand into the binding site of a protein and scores the different poses based on their binding affinity. researchgate.netinternationalscholarsjournals.com Docking studies on various isoindoline derivatives have been performed to explore their binding modes with targets like cyclin-dependent kinase 2 (CDK2), proteases, and kinases. nih.govresearchgate.net These studies help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govmdpi.com
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often run to study the dynamic behavior and stability of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic picture of the interactions in a solvated environment, allowing for the calculation of binding free energies and the analysis of conformational changes in both the ligand and the protein. nih.gov
In Silico Prediction of Biological Activity and Toxicity Profiles
Before undertaking expensive and time-consuming synthesis and experimental testing, computational methods can predict the likely biological activities and toxicity profiles of compounds like this compound.
Prediction of Activity Spectra for Substances (PASS): This tool predicts a wide range of biological activities based on the structure of a compound. Studies on isoindoline-1,3-dione derivatives have used programs like PASS-online to screen for potential analgesic and anti-inflammatory activities. rjraap.com
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for a drug candidate's success. In silico tools like SwissADME and ProTox-II are used to predict these properties. nih.govresearchgate.net These predictions include parameters like lipophilicity (LogP), water solubility, blood-brain barrier penetration, and potential for being a substrate for efflux pumps like P-glycoprotein. nih.gov Such predictions are vital for flagging potential liabilities early in the drug discovery process. researchgate.net
Table 3: Illustrative In Silico ADMET Profile for a Drug-like Molecule
| Property | Predicted Value/Classification | Importance |
| Lipophilicity (LogP) | 2.5 | Affects absorption and distribution |
| Aqueous Solubility | Good | Essential for bioavailability |
| Blood-Brain Barrier Permeation | Yes | CNS activity potential |
| P-glycoprotein Substrate | No | Avoidance of multidrug resistance |
| Cytochrome P450 Inhibition | Low | Reduced risk of drug-drug interactions |
| Toxicity Class (LD50) | Class 4 (Harmful if swallowed) | Initial toxicity assessment |
Note: This table provides a hypothetical ADMET profile for illustrative purposes, based on common parameters evaluated in in silico studies. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies through Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. slideshare.netprotoqsar.comtaylorfrancis.com
For this compound systems, computational SAR studies would involve creating a library of virtual derivatives by modifying substituents on the isoindoline scaffold. For each derivative, a set of molecular descriptors (e.g., steric, electronic, hydrophobic) would be calculated. Statistical methods are then used to build a QSAR model that correlates these descriptors with experimentally determined biological activity. protoqsar.com
These models can:
Identify the key structural features that enhance or diminish activity. azolifesciences.com
Predict the activity of newly designed compounds before synthesis.
Guide the optimization of lead compounds to improve potency and selectivity.
For instance, SAR studies on isoindoline derivatives have shown that the nature and position of substituents significantly impact their anticancer or antimicrobial activities. Computational approaches allow for a systematic exploration of these relationships, accelerating the drug design cycle. azolifesciences.com
Biological and Pharmacological Research Applications of 5 Methylisoindoline Derivatives
Antimicrobial Activities of Substituted Isoindolines
The investigation into the antimicrobial properties of isoindoline (B1297411) derivatives has revealed promising candidates for the development of new anti-infective agents. Research has particularly noted the efficacy of certain derivatives against a range of bacterial and fungal pathogens.
Antibacterial Efficacy Studies
Derivatives of 2-methylisoindoline-5-carboxylic acid have been a subject of study in the development of new antibiotics. One notable study highlighted that these derivatives demonstrated potent inhibition of the Staphylococcus aureus enoyl-ACP reductase (FabI), an essential enzyme in bacterial fatty acid synthesis, making it a key target for novel antibacterial agents. vulcanchem.com It was observed that modifications at the 5-position of the isoindoline ring could enhance bioavailability when compared to earlier generations of inhibitors. vulcanchem.com
Broadly, isoindoline derivatives have been shown to possess wide-ranging activity against Gram-positive bacteria. vulcanchem.com
Antifungal Efficacy Studies
While the broader class of isoindoline derivatives has been investigated for antifungal properties, specific research detailing the antifungal efficacy of 5-Methylisoindoline derivatives is not extensively available in the reviewed literature. General studies on isoindoline-related compounds have shown activity against various fungal strains, but data focusing solely on 5-methyl substituted versions is limited.
Mechanistic Investigations of Antimicrobial Action
The proposed mechanism for the antibacterial action of the broader class of isoindoline derivatives against Gram-positive bacteria involves the disruption of cell wall synthesis. vulcanchem.com For derivatives of 2-methylisoindoline-5-carboxylic acid, the specific mechanism identified is the inhibition of the Staphylococcus aureus enoyl-ACP reductase (FabI) enzyme. vulcanchem.com This inhibition disrupts the fatty acid synthesis pathway, which is crucial for the survival of the bacteria.
Analgesic and Anti-inflammatory Properties of Isoindoline Derivatives
The therapeutic potential of isoindoline derivatives extends to analgesic and anti-inflammatory applications. While extensive research exists for the general class of isoindolines, specific data on this compound derivatives is less comprehensive. Compounds with structures similar to methyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate have been noted for their potential anti-inflammatory activities, though specific in-vivo data for this particular derivative is not detailed in the available literature. ontosight.ai
In Vivo Evaluation of Analgesic Effects
There is a lack of specific in vivo studies evaluating the analgesic effects of this compound derivatives in the currently available scientific literature. While other isoindoline derivatives have shown promise in various pain models, dedicated research on the analgesic properties of 5-methyl substituted compounds is needed to establish their potential in this area.
In Vivo Evaluation of Anti-inflammatory Effects
Similarly, detailed in vivo evaluations of the anti-inflammatory effects specifically for this compound derivatives are not widely reported. The potential for anti-inflammatory activity is suggested by the broader class of isoindoline compounds, but specific experimental evidence for 5-methyl derivatives is required for confirmation. ontosight.ai
Anticancer and Antitumor Potential of this compound Analogues
Derivatives of the isoindoline scaffold, including this compound, have been a significant focus of anticancer research. The structural versatility of this heterocyclic system allows for modifications that can lead to potent and selective antitumor agents.
Cytotoxic Activity in Various Cancer Cell Lines
A substantial body of research has demonstrated the cytotoxic potential of isoindoline-1,3-dione derivatives, a class of compounds structurally related to this compound, against a wide spectrum of human cancer cell lines.
Synthetic isoindoline-1,3-dione derivatives have been evaluated for their in vivo anticancer activity against the Ehrlich Ascites Carcinoma (EAC) bearing mice model. exlibrisgroup.comsciforum.net Five synthesized isoindoline-1,3-dione-methyl/ethyl-aromatic acid derivatives (1a-5e) were administered and found to significantly reduce tumor weight and tumor cell count compared to the control group. exlibrisgroup.com The tumor cell inhibition ranged from 45.55% to 59.37%, and the tumor weight inhibition was between 32.30% and 65.23%. exlibrisgroup.com
In another study, novel nicotinonitriles incorporating an isoindoline moiety were synthesized and screened for cytotoxic activity against human cancer cell lines. researchgate.net Compounds 4 , 6b , and 7 showed promising cytotoxic activity against MCF-7 (human breast adenocarcinoma), MDA-MB-231 (breast ductal carcinoma), and PC-3 (prostate cancer) cell lines, with IC₅₀ values ranging from 22.5 to 91.3 μM. researchgate.net Notably, compounds 6b and 7 displayed high selectivity for cancer cells over noncancerous human skin fibroblast cells (BJ-1). researchgate.net
Furthermore, a series of 1,2-oxazine derivatives were assessed for their anticancer activity, identifying 2-((2-acetyl-6,6-dimethyl-4-phenyl-5,6-dihydro-2H-1,2-oxazin-3-yl)methyl)isoindoline-1,3-dione (API) as the lead agent against colorectal cancer cells (HCT116). nih.gov Treatment with API at 20 μM for 48 hours reduced the proliferation of HCT116 cells by nearly 50%. nih.gov
The table below summarizes the cytotoxic activities of selected isoindoline derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 4 | MCF-7 | 22.5 µM | researchgate.net |
| 6b | MCF-7 | 56.4 µM | researchgate.net |
| 7 | MCF-7 | 91.3 µM | researchgate.net |
| API | HCT116 | ~20 µM | nih.gov |
| 6g | MCF-7 | 7.64 ± 0.5 µM | mdpi.com |
| Cisplatin (control) | MCF-7 | 13 ± 1 µM | mdpi.com |
Modulation of Cellular Processes Associated with Oncogenesis
The anticancer effects of this compound analogues are often attributed to their ability to interfere with key cellular processes that are typically dysregulated in cancer. Oncogenic viruses, for instance, are known to hijack cellular signaling pathways like the PI3K–AKT–mTOR and NF-κB pathways to promote their own replication and survival. nih.gov These same pathways are critical targets for anticancer therapies.
Research has shown that certain isoindoline derivatives can modulate these pathways. For example, oxazine (B8389632) derivatives containing the isoindoline-1,3-dione scaffold have been identified as effective inhibitors of the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov The NF-κB pathway is a crucial regulator of cell proliferation and survival, and its constitutive activation is a hallmark of many cancers. nih.gov The Epstein-Barr virus (EBV) oncoprotein LMP1, for example, drives lymphoma development by activating NF-κB target genes. nih.gov By inhibiting this pathway, isoindoline derivatives can suppress tumor cell growth and induce apoptosis. nih.gov
In addition to pathway modulation, some isoindoline-1,3-dione derivatives have demonstrated a moderate affinity for binding to DNA. buet.ac.bd This interaction can potentially interfere with DNA replication and transcription, contributing to their cytotoxic effects. The oncogene MYC, which plays a central role in cell growth by augmenting ribosomal biogenesis and protein translation, can also induce apoptosis by activating the DNA-damage response (DDR) and the ARF-p53 tumor suppressor pathway. nih.gov The ability of isoindoline compounds to interact with DNA suggests a potential mechanism for triggering similar cell-death pathways.
Other Pharmacological Activities and Biological Relevance
Beyond their anticancer potential, derivatives of this compound have been explored for a range of other pharmacological applications, highlighting the broad biological relevance of this chemical scaffold.
Anxiolytic Activity
Several studies have pointed to the potential of isoindolinone and isoindole-1,3-dione derivatives as anxiolytic agents. mdpi.comresearchgate.netnih.govnih.gov The anxiolytic effects are often linked to the interaction of these compounds with specific neurotransmitter receptors in the brain.
A series of polycyclic aryl- and heteroarylpiperazinyl imides, which include the isoindole-1,3-dione structure, were prepared and evaluated for their affinity to serotonin (B10506) (5-HT1A) and dopamine (B1211576) (D2) receptors. nih.gov High affinity for the 5-HT1A receptor is a characteristic of several anxiolytic drugs. nih.gov One compound, 2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]hexahydro-4,7-etheno-1H-cyclobut[f]isoindole-1,3(2H)-dione (34 ), displayed a high affinity for the 5-HT1A receptor (Ki = 16 nM) and was selected for further evaluation as a potential anxiolytic agent. nih.gov
Antiviral Activity (e.g., Anti-HIV-1, Anti-TMV)
The isoindoline scaffold has been incorporated into molecules designed to combat various viral infections, including Human Immunodeficiency Virus Type 1 (HIV-1) and Tobacco Mosaic Virus (TMV).
N-substituted isoindole-1,3-dione derivatives are recognized for possessing anti-HIV-1 activity. nih.govacs.org Research has led to the development of potent HIV-1 protease inhibitors that incorporate cyclic ether templates designed to mimic peptide bond interactions in the enzyme's active site. These inhibitors are designed to maximize interactions with the protease backbone to overcome drug resistance. For example, inhibitor 4h , which contains a complex P2 ligand derived from a carboxamide, showed exceptionally potent antiviral activity against multidrug-resistant HIV-1 variants, with IC₅₀ values as low as 1.1 pM against certain strains. Another study on piperazinone phenylalanine derivatives identified F₂-7f as a compound with moderate anti-HIV-1 activity (EC₅₀ = 5.89 ± 2.03 μM).
| Compound | Virus Strain | Activity (IC₅₀ / EC₅₀) | Reference |
| Inhibitor 4h | HIV-1DRVRP20 | 5.4 pM (IC₅₀) | |
| Inhibitor 4h | HIV-1DRVRP51 | 14 nM (IC₅₀) | |
| F₂-7f | HIV-1 | 5.89 ± 2.03 μM (EC₅₀) | |
| 7f | HIV-2 | 4.52 ± 0.87 μM (EC₅₀) |
Research has also demonstrated the efficacy of isoindoline derivatives against plant viruses like the Tobacco Mosaic Virus (TMV). A study involving β-carboline analogues, which also referenced the compound 5-[(1,3-Dimethyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)amino]-2-methylisoindoline-1,3-dione , reported that many of the synthesized derivatives exhibited anti-TMV activity higher than the commercial virucide ribavirin. researchgate.net Another study on phenanthroindolizidines identified (S)-deoxytylophorinine (5) as a potent inhibitor of TMV, with curative and protection activities of 65.1% and 70.2% respectively at a concentration of 500 μg/mL. exlibrisgroup.com More recently, an axially chiral biaryl ester derivative, (R)-3l , was found to have an EC₅₀ of 105.8 μg/mL, outperforming the commercial agent ningnanmycin. nih.gov
Herbicidal and Insecticidal Properties
The biological activity of this compound derivatives extends to agricultural applications, with demonstrated potential as both herbicides and insecticides.
Certain isoindoline derivatives have been identified as potent herbicides. A study focused on N-phenyl phthalimides, which are structurally related to isoindoline-1,3-diones, found that these compounds act as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) biosynthesis in plants. researchgate.netnih.gov Compound 3a (2-(4-bromo-2,6-difluorophenyl) isoindoline-1,3-dione) showed excellent herbicidal efficacy against weeds like A. retroflexus and B. campestris, comparable to commercial herbicides. researchgate.netnih.gov Another report identified a hexahydroisoindole derivative as a potent herbicide. buet.ac.bd
The insecticidal potential of this class of compounds has also been investigated. A study on β-carboline derivatives that included a reference to a this compound-1,3-dione structure reported good insecticidal activity for some analogues against Plutella xylostella (diamondback moth) and Culex pipiens pallens (common house mosquito). Additionally, an in-silico screening of isoindoline-1,3-dione derivatives suggested their potential as insecticides, warranting further investigation into their specific targets and efficacy. sciforum.net
Mechanistic Investigations of Biological Activity at the Molecular Level
Identification and Validation of Molecular Targets
The initial and most critical step in elucidating the mechanism of action for any bioactive compound is the identification and validation of its molecular target. For derivatives of this compound, significant research has pointed to Indoleamine 2,3-dioxygenase 1 (IDO1) as a primary molecular target. nih.govmdpi.comfrontiersin.orgnih.gov IDO1 is a heme-containing enzyme that plays a crucial, rate-limiting role in the metabolism of tryptophan via the kynurenine (B1673888) pathway. nih.gov Due to its role in creating an immunosuppressive environment that allows tumors to evade immune detection, IDO1 has become a key target in the field of cancer immunotherapy. nih.govfrontiersin.orgnih.gov
Research has successfully identified potent IDO1 inhibitors based on a 4-(1H-indol-3-yl)-isoindolin-1-one scaffold. Within these studies, the strategic addition of a methyl group at the 5-position of the isoindoline core was identified as a critical modification for enhancing the inhibitory potency against the IDO1 enzyme. This highlights the importance of the this compound structure in the design of effective IDO1 inhibitors.
Another molecular target investigated for the broader class of isoindoline compounds is the Epidermal Growth Factor Receptor (EGFR) , a tyrosine kinase involved in cell proliferation. A recent study on bivalent ATP-allosteric inhibitors demonstrated that a methylisoindolinone moiety is crucial for achieving mutant-selective inhibition of EGFR. This finding underscores the potential of the methylisoindoline scaffold in developing targeted therapies for cancers driven by specific EGFR mutations.
Receptor Binding Studies
Receptor binding assays are indispensable for quantifying the affinity between a ligand, such as a this compound derivative, and its biological target. These studies yield critical metrics like the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are indicative of a compound's potency.
For this compound derivatives targeting IDO1, binding affinities have been established through cellular assays. Specifically, a series of N-substituted 4-(1H-indol-3-yl)-5-methylisoindolin-1-ones were evaluated for their ability to inhibit the production of kynurenine in HeLa cells, a measure of IDO1 activity. The most potent compound from this series demonstrated an IC50 value of 7 nM , indicating a high binding affinity and potent inhibition of the enzyme in a cellular context.
| Compound Series | Target | Assay Type | Key Findings (IC50) |
| 4-(1H-indol-3-yl)-N-substituted-5-methylisoindolin-1-ones | IDO1 | HeLa cell-based kynurenine production assay | Most potent compound showed an IC50 of 7 nM. |
| Methylisoindolinone-based bivalent inhibitors | Mutant EGFR | Biochemical Kinase Assay | Provides mutant-selective inhibition. |
Enzyme Inhibition Kinetics
Enzyme inhibition kinetics studies are performed to determine the precise mechanism by which a compound inhibits its target enzyme. This involves classifying the type of inhibition—such as competitive, non-competitive, or uncompetitive—and determining the kinetic parameters that describe the inhibitor's interaction with the enzyme and its substrate. nih.govresearchgate.net
For this compound-based inhibitors of IDO1, kinetic analyses have indicated a competitive mode of inhibition with respect to the enzyme's natural substrate, L-tryptophan. nih.gov Competitive inhibition means that the inhibitor molecule directly competes with the substrate for binding to the enzyme's active site. An enzyme can bind either the substrate or the inhibitor, but not both simultaneously. researchgate.net This mechanism is consistent with molecular modeling data, which visualizes the inhibitor occupying the same catalytic cleft as L-tryptophan. mdpi.com The development of these potent, competitive inhibitors of IDO1 is a promising strategy in cancer immunotherapy, as they can help reverse the immunosuppressive tumor microenvironment and restore anti-tumor immune responses. nih.gov
| Inhibitor Class | Target Enzyme | Type of Inhibition | Kinetic Mechanism |
| 4-(1H-indol-3-yl)-N-substituted-5-methylisoindolin-1-ones | IDO1 | Competitive | Inhibitor binds to the enzyme's active site, competing with the substrate (L-tryptophan). nih.gov |
Future Directions and Emerging Research Avenues in 5 Methylisoindoline Chemistry
Development of Novel and Sustainable Synthetic Strategies for Isoindoline (B1297411) Scaffolds
The development of efficient and environmentally benign synthetic methods for constructing the isoindoline core is paramount for advancing the exploration of derivatives like 5-Methylisoindoline. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. Consequently, a significant research effort is directed towards the development of novel and sustainable strategies.
Green chemistry principles are increasingly being integrated into the synthesis of isoindoline scaffolds. This includes the use of greener solvents, catalytic methods to minimize waste, and atom-economical reactions. For instance, solventless reaction conditions and the use of recyclable catalysts are being explored to reduce the environmental impact of isoindoline synthesis. One-pot multicomponent reactions are also gaining traction as they allow for the construction of complex molecular architectures from simple starting materials in a single step, thereby increasing efficiency and reducing waste.
Recent advancements have seen the development of transition-metal-catalyzed cyclization reactions to construct the isoindoline ring system. These methods offer high yields and selectivity under milder conditions. Furthermore, enzymatic and biocatalytic approaches are emerging as promising sustainable alternatives, offering high stereoselectivity and operating under environmentally friendly conditions. The synthesis of isoindolinones, oxidized derivatives of isoindolines, is also a key area of research, with new methods being developed for their efficient and sustainable production.
The table below summarizes some of the emerging sustainable synthetic strategies applicable to isoindoline scaffolds.
| Synthetic Strategy | Key Features | Potential Advantages |
| Green Chemistry Approaches | Use of non-toxic solvents, renewable starting materials, and energy-efficient processes. | Reduced environmental impact, lower cost, and increased safety. |
| Catalytic Methods | Employment of transition metal, organo-, or biocatalysts. | High efficiency, selectivity, and potential for asymmetric synthesis. |
| Multicomponent Reactions | Combination of three or more reactants in a single synthetic operation. | Increased molecular complexity, high atom economy, and operational simplicity. |
| Flow Chemistry | Continuous processing of reagents in a microreactor. | Enhanced safety, improved reaction control, and scalability. |
Advanced Computational Modeling for Rational Drug Discovery and Design
Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of novel therapeutic agents with improved efficacy and safety profiles. In the context of this compound chemistry, advanced computational techniques are being employed to predict the biological activity of its derivatives and to guide their synthesis.
Quantitative Structure-Activity Relationship (QSAR) studies are utilized to establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. These models can predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. Molecular docking simulations are another powerful tool, providing insights into the binding interactions between this compound derivatives and their biological targets at the atomic level. This information is crucial for understanding the mechanism of action and for designing molecules with enhanced binding affinity and selectivity.
In silico screening of large virtual libraries of this compound derivatives against various biological targets is also being performed to identify potential hit compounds for a range of diseases. These computational approaches significantly accelerate the drug discovery process by reducing the time and cost associated with traditional high-throughput screening.
The following table highlights key computational techniques and their applications in the study of isoindoline derivatives.
| Computational Technique | Application in Isoindoline Research |
| Molecular Docking | Predicting binding modes and affinities of isoindoline derivatives to target proteins. |
| QSAR | Developing models to predict the biological activity of novel isoindoline compounds. |
| Virtual Screening | Identifying potential hit compounds from large chemical libraries for various therapeutic targets. |
| Molecular Dynamics Simulations | Studying the dynamic behavior and stability of isoindoline-protein complexes. |
Exploration of Undiscovered Biological Targets and Novel Therapeutic Applications
The isoindoline scaffold is known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. However, the full therapeutic potential of this compound and its derivatives is yet to be fully elucidated. Ongoing research is focused on exploring novel biological targets and expanding the therapeutic applications of this versatile scaffold.
One emerging area of interest is the development of isoindoline-based compounds as inhibitors of protein-protein interactions (PPIs), which are implicated in a variety of diseases, including cancer and neurodegenerative disorders. The rigid isoindoline scaffold can serve as a template for the design of molecules that can effectively disrupt these interactions.
Furthermore, the unique physicochemical properties of the this compound core make it an attractive scaffold for the development of central nervous system (CNS) active agents. The methyl group can enhance lipophilicity, potentially improving blood-brain barrier penetration. Research is underway to explore the potential of this compound derivatives in the treatment of neurological and psychiatric disorders.
The exploration of "undruggable" targets is another exciting frontier. Isoindoline-based PROteolysis TArgeting Chimeras (PROTACs) are being designed to induce the degradation of disease-causing proteins that are difficult to inhibit with traditional small molecules.
The table below lists some of the known and emerging biological targets for isoindoline derivatives.
| Biological Target | Therapeutic Area |
| Tubulin | Cancer |
| Cyclooxygenase (COX) enzymes | Inflammation |
| Monoamine oxidase (MAO) | Neurological disorders |
| Protein-protein interactions (e.g., MDM2-p53) | Cancer |
| Kinases | Cancer, Inflammation |
| G-protein coupled receptors (GPCRs) | Various diseases |
Structure-Based Drug Design Initiatives for Optimized Bioactivity
Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structural information of a biological target to design and optimize potent and selective inhibitors. This approach is being increasingly applied to the development of this compound-based therapeutics.
By obtaining the crystal structure of a target protein in complex with a this compound derivative, researchers can visualize the key binding interactions and identify opportunities for structural modifications to enhance potency and selectivity. This iterative process of design, synthesis, and biological evaluation allows for the systematic optimization of lead compounds.
For example, SBDD has been instrumental in the development of isoindolinone-based inhibitors of murine double minute 2 (MDM2), a key negative regulator of the p53 tumor suppressor. By understanding the structural requirements for binding to the p53-binding pocket of MDM2, potent and orally bioavailable inhibitors have been designed. nih.govacs.org
The methyl group in this compound can play a crucial role in SBDD. It can occupy a hydrophobic pocket in the target protein, leading to enhanced binding affinity. Alternatively, its position can be fine-tuned to improve selectivity by avoiding interactions with off-target proteins. The strategic placement of substituents on the this compound scaffold, guided by structural insights, is a key focus of current drug design initiatives.
The following table outlines the general steps involved in a structure-based drug design campaign for isoindoline derivatives.
| Step | Description |
| Target Identification & Validation | Identifying a biologically relevant protein target and confirming its role in disease. |
| Structure Determination | Obtaining the 3D structure of the target protein, often by X-ray crystallography or NMR spectroscopy. |
| Lead Identification | Identifying initial isoindoline-based compounds that bind to the target. |
| Structure-Guided Optimization | Iteratively modifying the lead compound based on the structural information of the protein-ligand complex to improve potency, selectivity, and pharmacokinetic properties. |
| Preclinical Development | Evaluating the optimized compounds in cellular and animal models of disease. |
Q & A
Q. Q. How should researchers address potential hazards in handling this compound during in vivo studies?
- Methodological Answer : Conduct a risk assessment using SDS data and literature on structural analogs. Use PPE (gloves, goggles) and engineering controls (fume hoods) during handling. For animal studies, adhere to ARRIVE guidelines for humane endpoints and dose escalation. Include toxicity data in publications to inform safe handling practices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
